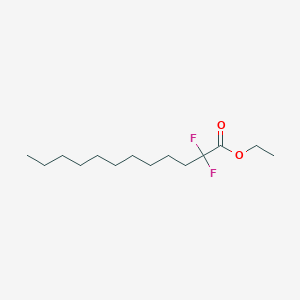
Dodecanoic acid, 2,2-difluoro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2,2-difluoro-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is a derivative of dodecanoic acid, where two hydrogen atoms on the second carbon are replaced by fluorine atoms, and the carboxylic acid group is esterified with ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2,2-difluoro-, ethyl ester typically involves the esterification of 2,2-difluorododecanoic acid with ethanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2,2-difluorododecanoic acid+ethanolacid catalystdodecanoic acid, 2,2-difluoro-, ethyl ester+water
Industrial Production Methods
In an industrial setting, the esterification process can be carried out in a continuous flow reactor to enhance efficiency and yield. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Dodecanoic acid, 2,2-difluoro-, ethyl ester can undergo hydrolysis in the presence of an acid or base to yield 2,2-difluorododecanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2,2-difluorododecanoic acid and ethanol.
Reduction: 2,2-difluorododecanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Dodecanoic acid, 2,2-difluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other fluorinated compounds.
Mécanisme D'action
The mechanism of action of dodecanoic acid, 2,2-difluoro-, ethyl ester primarily involves its hydrolysis to release 2,2-difluorododecanoic acid and ethanol. The fluorine atoms in the molecule can influence its reactivity and interactions with biological targets. The ester linkage is susceptible to enzymatic hydrolysis, making it a potential prodrug that releases the active acid in vivo.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid, ethyl ester: Lacks the fluorine atoms, making it less reactive and less hydrophobic.
2,2-difluorododecanoic acid: The free acid form, which is more acidic and less volatile.
Ethyl laurate: Another ester of dodecanoic acid but without fluorine substitution.
Uniqueness
Dodecanoic acid, 2,2-difluoro-, ethyl ester is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties such as increased lipophilicity, altered reactivity, and potential biological activity. These properties make it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
502497-40-7 |
|---|---|
Formule moléculaire |
C14H26F2O2 |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
ethyl 2,2-difluorododecanoate |
InChI |
InChI=1S/C14H26F2O2/c1-3-5-6-7-8-9-10-11-12-14(15,16)13(17)18-4-2/h3-12H2,1-2H3 |
Clé InChI |
BOGFKPNSGGDEIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)OCC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
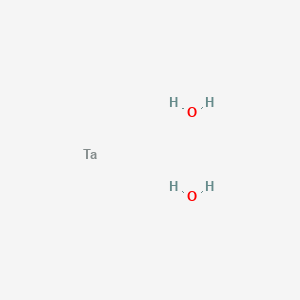

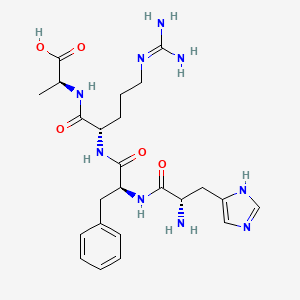
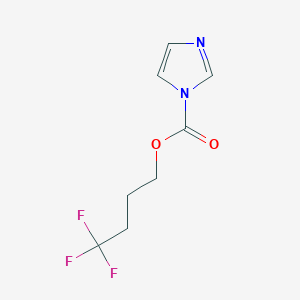


![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
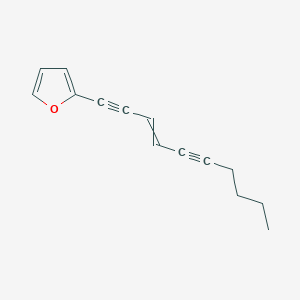
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)

